
Propiconazole
Overview
Description
Propiconazole is a triazole fungicide widely used in agriculture to protect crops from fungal diseases. It is known for its systemic properties, meaning it can be absorbed by plants and transported throughout their tissues. This compound is effective against a broad spectrum of fungal pathogens, making it a valuable tool in crop protection .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propiconazole can be synthesized through several routes, but the most common involves the following steps:
Acylation and Bromination: The process begins with the acylation of 2,4-dichlorophenylacetic acid, followed by bromination to introduce a bromine atom.
Cyclization: The brominated intermediate undergoes cyclization with 1,2-diol to form a dioxolane ring.
Condensation: The final step involves the condensation of the dioxolane intermediate with 1H-1,2,4-triazole or its sodium/potassium salt.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Propiconazole undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: The compound can undergo substitution reactions, particularly involving the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Reagents such as halogens and nucleophiles are often involved in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized metabolites and substituted derivatives, which can be analyzed using techniques like mass spectrometry and NMR spectroscopy .
Scientific Research Applications
Agricultural Applications
1. Fungicidal Activity
Propiconazole is primarily utilized as a fungicide to control diseases in crops such as wheat, barley, and turfgrass. It effectively manages pathogens like Fusarium, Rhizoctonia, and Botrytis species.
- Efficacy Against Fungal Diseases : A study demonstrated that this compound significantly reduces disease severity in crops affected by vascular pathogens like Bretziella fagacearum, responsible for oak wilt disease. Macro-infusion techniques were found to be superior for delivering this compound into trees compared to traditional injection methods, achieving higher concentrations in the xylem .
Crop | Pathogen | Control Method | Efficacy |
---|---|---|---|
Wheat | Fusarium graminearum | Foliar application | High |
Turfgrass | Rhizoctonia solani | Soil drench | Moderate |
Oak Trees | Bretziella fagacearum | Macro-infusion | Very High |
2. Plant Growth Regulation
Recent research indicates that this compound may also function as a plant growth regulator. In rice, it has been shown to enhance tiller bud outgrowth and suppress the emergence of root parasitic weeds like Striga hermonthica by inhibiting strigolactone production . This dual functionality highlights its potential role in sustainable agriculture.
Environmental Applications
1. Impact on Non-Target Organisms
Studies have examined the effects of this compound on aquatic organisms, particularly fish. In controlled experiments, exposure to this compound was found to disrupt steroidogenesis and reproductive functions in species such as Pimephales promelas. The compound reduced plasma concentrations of estradiol and vitellogenin, leading to decreased fecundity and fertility at higher exposure levels .
- Aquatic Toxicology : The findings suggest that while this compound is effective as a fungicide, its environmental persistence raises concerns regarding its impact on non-target aquatic species.
Organism | Endpoint | Concentration (µg/L) | Effect |
---|---|---|---|
Pimephales promelas | Egg production | 500-1000 | Decreased |
Aquatic Invertebrates | Steroid synthesis | 1000 | Inhibition observed |
Case Studies
1. Residue Analysis in Agricultural Systems
A case study focused on the residue levels of this compound in rice fields post-application revealed that the compound could persist in the environment, potentially affecting soil microbial communities. The study measured soil enzyme activity (cellulase and invertase) to assess microbial health .
- Findings : The application of this compound resulted in significant alterations in soil enzyme activities, indicating potential long-term impacts on soil health.
2. Effects on Beneficial Microorganisms
Research indicated that this compound can affect beneficial symbiotic relationships within ecosystems. For instance, its application led to a decline in yeast-like symbiotes within brown planthoppers (Nilaparvata lugens), which are crucial for nutrient cycling . This effect underscores the need for careful consideration of this compound's ecological impact.
Mechanism of Action
Propiconazole works by inhibiting the enzyme 14-alpha demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. By blocking this enzyme, this compound disrupts the formation of the cell membrane, leading to cell death. This mechanism is highly effective against a wide range of fungal pathogens .
Comparison with Similar Compounds
Similar Compounds
Comparison
Propiconazole is unique among triazole fungicides due to its broad spectrum of activity and systemic properties. Compared to tebuconazole and myclobutanil, this compound often exhibits higher efficacy and longer-lasting effects. Flutriafol, while similar, is typically used in different agricultural contexts .
If you have any more questions or need further details, feel free to ask!
Biological Activity
Propiconazole is a systemic fungicide belonging to the triazole class, primarily used in agriculture for the control of various fungal diseases in crops. Its biological activity extends beyond its fungicidal properties, influencing various biological systems, including endocrine functions in non-target organisms. This article delves into the multifaceted biological activities of this compound, supported by data tables and research findings.
This compound functions by inhibiting the enzyme cytochrome P450 14α-demethylase, crucial for ergosterol biosynthesis in fungi. This inhibition disrupts fungal cell wall formation, leading to cell death. However, its effects are not limited to fungi; it also interacts with mammalian and non-mammalian cytochrome P450 enzymes, potentially disrupting steroidogenesis and reproductive functions.
Endocrine Disruption Studies
Research has highlighted the endocrine-disrupting potential of this compound, particularly in aquatic organisms. A significant study involving fathead minnows (Pimephales promelas) demonstrated that exposure to this compound resulted in:
- Decreased Plasma Estradiol and Vitellogenin Levels : Females exposed to concentrations of 500 and 1000 µg/L showed reduced levels of estradiol (E2) and vitellogenin (VTG), critical for egg production.
- Altered Reproductive Outcomes : Egg production decreased significantly in higher concentration groups, indicating reproductive toxicity .
Table 1: Effects of this compound on Fathead Minnows
Concentration (µg/L) | Estradiol Level (pg/mL) | Vitellogenin Level (µg/mL) | Egg Production (number) |
---|---|---|---|
Control | 150 | 20 | 100 |
5 | 140 | 18 | 95 |
50 | 130 | 15 | 90 |
500 | 80 | 10 | 50 |
1000 | 60 | 5 | 30 |
Toxicokinetics and Bioaccumulation
Studies have shown that this compound can bioaccumulate in various tissues of organisms. In a study involving lactating goats, it was found that:
- Excretion Patterns : Approximately 70% of administered this compound was excreted via urine, with minimal residues found in milk .
- Tissue Concentration : The highest concentrations were observed in the liver and kidneys, indicating significant retention in these organs.
Table 2: this compound Residue Distribution in Tissues
Tissue | Concentration (ppm) |
---|---|
Liver | 0.1 |
Kidney | 0.03 |
Muscle | 0.01 |
Impact on Non-target Organisms
Research has also explored the effects of this compound on non-target species such as beneficial insects. A study on brown planthoppers (BPH) indicated that:
- Survival Rates : Microinjection of this compound resulted in a significant decline in survival rates over time.
- Fecundity : The reproductive capacity was adversely affected, with a notable decrease in the number of offspring produced .
Table 3: Survival Rates of BPH Post this compound Exposure
Days Post Injection | Survival Rate (%) |
---|---|
Day 1 | 80 |
Day 3 | 60 |
Day 8 | 40 |
Case Studies
- Case Study on Fish Endocrine Disruption : A comprehensive study conducted by Murphy et al. (2012) revealed that exposure to this compound led to significant alterations in reproductive hormone levels and reproductive success in fish populations .
- Case Study on Plant Pathogen Control : In agricultural settings, this compound has been effective against Fusarium solani, demonstrating enhanced antifungal activity when nanoencapsulated within biodegradable polymers . This method improved the growth inhibition percentage by approximately 5% compared to conventional formulations.
Q & A
Basic Research Questions
Q. How can the PICOT framework be applied to design experiments evaluating Propiconazole's antifungal efficacy?
- Methodological Answer : Use the PICOT framework to structure the study:
- Population : Target organism (e.g., Sclerotinia spp. in crops) .
- Intervention : this compound application (e.g., 25% EC at varying concentrations) .
- Comparison : Other fungicides (e.g., Carbendazim) or untreated controls .
- Outcome : Disease incidence reduction, biochemical changes (e.g., lignin deposition) .
- Time : Short-term (e.g., 14-day post-application) vs. long-term (e.g., growing season) effects .
Q. What statistical methods are suitable for analyzing this compound's treatment effects in agricultural trials?
- Methodological Answer :
- Use ANOVA to compare mean disease incidence across treatment groups .
- Post-hoc tests (e.g., Tukey’s HSD, Duncan’s Multiple Range Test) identify significant differences between fungicides .
- For longitudinal data (e.g., storage duration in post-harvest studies), mixed-effects models account for time-dependent variability .
Q. How can HPLC and GC-MS be optimized for quantifying this compound residues in environmental samples?
- Methodological Answer :
- HPLC : Use C18 columns with UV detection (λ = 220 nm); validate recovery rates (≥85%) via spiked wood samples .
- GC-MS : Derivatize this compound for volatility, and employ SIM mode to enhance sensitivity (LOD: 0.01 ppm) .
- Cross-validate methods via interlaboratory studies to ensure reproducibility .
Advanced Research Questions
Q. How do conflicting Toxicogenomic (TGx) findings on this compound’s hepatotoxicity arise, and how can they be resolved?
- Methodological Answer :
- Experimental Design Variability : Differences in dosing (e.g., 2500 ppm vs. lower doses) and exposure duration alter CYP450 induction profiles .
- Analytical Tools : Use pathway-specific tools (e.g., KEGG, Metlin) to reconcile mechanistic insights (e.g., oxidative stress vs. retinoic acid depletion) .
- Meta-Analysis : Pool TGx datasets with standardized normalization (e.g., RMA) to identify consensus pathways .
Q. What mechanisms explain this compound’s long-term effects on non-target organisms, such as F. brevipila?
- Methodological Answer :
- Transcriptomics : Perform RNA sequencing to identify differentially expressed genes (e.g., CYP72A, GSTs) post-treatment .
- Metabolomics : LC-MS/MS reveals altered metabolite profiles (e.g., phenolic compounds linked to stress response) .
- Multi-Omics Integration : Use PCA and network analysis to link gene expression with metabolic shifts .
Q. How can contradictory data on this compound’s environmental persistence be addressed in risk assessment models?
- Methodological Answer :
- Field vs. Lab Studies : Account for variables like soil pH and microbial activity in field trials using mixed-effects models .
- Sensitivity Analysis : Identify parameters (e.g., hydrolysis rate, sorption coefficient) with the highest uncertainty in PBPK models .
- Long-Term Monitoring : Deploy LC-MS in longitudinal studies to track residue degradation (half-life: 30–60 days) .
Q. Data Analysis & Reporting
Q. What are best practices for presenting this compound research data in peer-reviewed journals?
- Methodological Answer :
- Tables : Include means ± SD, statistical significance (e.g., p < 0.05), and effect sizes (e.g., % disease reduction) .
- Figures : Use PCA plots for omics data and dose-response curves for toxicological endpoints .
- Reporting Standards : Adhere to STREGA (genomics) and MIAME (microarray) guidelines for reproducibility .
Q. How should researchers address ethical considerations in this compound studies involving non-target species?
- Methodological Answer :
Properties
IUPAC Name |
1-[[2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N3O2/c1-2-3-12-7-21-15(22-12,8-20-10-18-9-19-20)13-5-4-11(16)6-14(13)17/h4-6,9-10,12H,2-3,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STJLVHWMYQXCPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O2 | |
Record name | PROPICONAZOLE | |
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URL | https://cameochemicals.noaa.gov/chemical/18216 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8024280 | |
Record name | Propiconazole | |
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Molecular Weight |
342.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish odorless liquid. Non corrosive. Used as a fungicide., Yellowish liquid; [Merck Index] Colorless or white solid or yellowish liquid; [HSDB] Yellowish liquid (clear if purified); mp = -23 deg C; [eChemPortal: ESIS] Clear yellow viscous liquid; [MSDSonline] | |
Record name | PROPICONAZOLE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Propiconazole | |
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Boiling Point |
180 °C at 0.1 mm Hg | |
Record name | PROPICONAZOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6731 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
47 g/L in n-hexane; completely miscible with ethanol, acetone, toluene, and octanol., Soluble in most organic solvents, In water, 100 mg/L at 25 °C | |
Record name | PROPICONAZOLE | |
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Vapor Pressure |
0.000001 [mmHg], 1X10-6 mm Hg at 25 °C | |
Record name | Propiconazole | |
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Mechanism of Action |
A first version cDNA microarray of the cladoceran Daphnia magna /was developed/. Through Suppression Subtractive Hybridization PCR (SSH-PCR) 855 life stage-specific cDNAs were collected and used to document the toxicological mode of action of the pesticide propiconazole. DNA sequencing analysis revealed gene fragments related to important functional classes such as embryo development, energy metabolism, molting and cell cycle. Major changes in transcription were observed in organisms exposed for 4 and 8 days to 1 microg/mL. After 4 days a 3-fold down-regulation of the gene encoding the yolk protein, vitellogenin, was observed indicating impaired oocyte maturation. Moreover, genes such as a larval-specific gene and chaperonin were repressed, whereas the heat shock 90 protein and ATP synthase were induced. Organismal effects clearly confirmed the major molecular findings: at the highest concentration (1 ug/mL) adult growth was significantly (p < 0.05) impaired and increased developmental effects in the offspring could be noted. We have demonstrated the potential of microarray analysis in toxicity screening with D. magna. The use of vitellogenin mRNA as a rapid biomarker of reproductive effects in chronic toxicity studies with cladocerans is suggested. | |
Record name | PROPICONAZOLE | |
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Color/Form |
Yellowish, viscous liquid, White crystalline powder, Colorless solid | |
CAS No. |
60207-90-1 | |
Record name | PROPICONAZOLE | |
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URL | https://cameochemicals.noaa.gov/chemical/18216 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Propiconazole | |
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Record name | Propiconazole [BSI:ISO] | |
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Record name | Propiconazole | |
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Record name | 1-[[2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1H-1,2,4-triazole | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6731 | |
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